Cas no 949293-88-3 (1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one)

1-4-Hydroxy-3-(2-hydroxyethyl)phenylethan-1-one is a hydroxy-substituted aromatic ketone with a molecular structure featuring both phenolic and hydroxyethyl functional groups. This compound exhibits notable reactivity due to its dual hydroxyl groups, making it a versatile intermediate in organic synthesis, particularly for the preparation of fine chemicals and specialty polymers. Its phenolic moiety allows for electrophilic substitution reactions, while the hydroxyethyl side chain offers opportunities for further functionalization, such as esterification or etherification. The compound’s balanced polarity enhances solubility in both aqueous and organic solvents, facilitating its use in heterogeneous reaction systems. Its structural features also suggest potential applications in photochemistry or as a precursor for bioactive molecules.
1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one structure
949293-88-3 structure
Product Name:1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one
CAS No:949293-88-3
MF:C10H12O3
MW:180.200483322144
MDL:MFCD09802059
CID:3157294
PubChem ID:25323869
Update Time:2025-10-24

1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
    • 1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one
    • EN300-28598
    • NCGC00385870-01!1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
    • AKOS033871727
    • CS-0275067
    • 949293-88-3
    • 1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one
    • CHEBI:182458
    • 1-(4-Hydroxy-3-(2-hydroxyethyl)phenyl)ethan-1-one
    • MDL: MFCD09802059
    • Inchi: 1S/C10H12O3/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,11,13H,4-5H2,1H3
    • InChI Key: KLCSKEIAIWQUEE-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(C)=O)C=C1CCO

Computed Properties

  • Exact Mass: 180.078644241g/mol
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.5Ų

1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one Pricemore >>

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Additional information on 1-4-hydroxy-3-(2-hydroxyethyl)phenylethan-1-one

1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one: A Comprehensive Overview

1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one, also known by its CAS number 949293-88-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a hydroxyl group at the 4-position and a hydroxyethyl group at the 3-position on the phenyl ring, along with a ketone group, has garnered attention due to its potential applications in drug discovery and material science.

The synthesis of 1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one involves a series of carefully designed organic reactions. Recent studies have explored the use of catalytic asymmetric synthesis to produce this compound with high enantiomeric excess, which is crucial for its application in chiral drug development. The process typically begins with the oxidation of an appropriate substrate, followed by selective protection and deprotection steps to achieve the desired stereochemistry and functional groups.

One of the most promising aspects of this compound is its biological activity. Researchers have reported that 1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one exhibits potent antioxidant properties, making it a potential candidate for use in anti-inflammatory and neuroprotective therapies. Additionally, preliminary in vitro studies have shown that this compound can modulate key cellular pathways involved in oxidative stress and apoptosis, suggesting its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease.

In terms of applications, CAS No 949293-88-3 has been investigated for its ability to act as a precursor in the synthesis of more complex molecules. For instance, it can serve as a building block for constructing bioactive compounds with enhanced pharmacokinetic profiles. Recent advancements in click chemistry have further expanded its utility, enabling rapid and efficient assembly of larger molecular frameworks.

The structural versatility of 1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one also makes it an attractive candidate for material science applications. Its ability to form stable covalent bonds under mild conditions has led to its exploration in the development of advanced polymers and coatings with tailored properties. Moreover, its hydroxyl groups provide opportunities for functionalization, allowing for the creation of materials with enhanced adhesion, biocompatibility, and mechanical strength.

From an environmental standpoint, researchers have been examining the biodegradability and eco-friendly synthesis routes for CAS No 949293-88-3. Green chemistry approaches, such as using renewable feedstocks and enzymatic catalysis, have been employed to minimize the environmental footprint associated with its production. These efforts align with the growing global emphasis on sustainable chemical manufacturing practices.

In conclusion, 1-4-Hydroxy-3-(2-Hydroxyethyl)Phenylethan-1-one, or CAS No 949293-88-3, represents a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in shaping future innovations.

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